molecular formula C6H10ClNO2 B13336465 1,2,3,4-Tetrahydropyridine-4-carboxylic acid hydrochloride

1,2,3,4-Tetrahydropyridine-4-carboxylic acid hydrochloride

Cat. No.: B13336465
M. Wt: 163.60 g/mol
InChI Key: NBKNYYMDRSXQRQ-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydropyridine-4-carboxylic acid hydrochloride is a partially saturated pyridine derivative featuring a carboxylic acid group at the 4-position and a hydrochloride salt. This compound belongs to the tetrahydropyridine family, characterized by a six-membered ring with four saturated carbon atoms. Its molecular formula is C₆H₉NO₂·HCl, with a molecular weight of 179.61 g/mol (calculated from and structural analogs).

Properties

Molecular Formula

C6H10ClNO2

Molecular Weight

163.60 g/mol

IUPAC Name

1,2,3,4-tetrahydropyridine-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C6H9NO2.ClH/c8-6(9)5-1-3-7-4-2-5;/h1,3,5,7H,2,4H2,(H,8,9);1H

InChI Key

NBKNYYMDRSXQRQ-UHFFFAOYSA-N

Canonical SMILES

C1CNC=CC1C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Cyclization and Hydrolysis from Spirocyclic Precursors

One documented approach involves the reaction of spirocyclic diones such as 2,7-dioxaspiro[4.4]nonane-1,6-dione with water or alcohols under acidic catalysis at elevated temperatures (150–350 °C) and pressures (0.01–100 bar) to yield tetrahydropyran-4-carboxylic acid esters or acids, which are structurally related to tetrahydropyridine carboxylic acids. Although this method primarily targets tetrahydropyran derivatives, it provides a conceptual basis for preparing tetrahydropyridine analogs via ring modifications.

  • Reaction conditions typically include acidic catalysts (e.g., alumina), elevated temperatures (~230 °C), and sometimes inert gas atmospheres (nitrogen, argon).
  • The reaction proceeds via ring opening and rearrangement, producing esters or acids with moderate selectivity (e.g., 60% methyl tetrahydropyran-4-carboxylate in one example).
  • Side products include lactones and spirocyclic ketones, which can be recycled or separated.
Parameter Typical Conditions Notes
Starting material 2,7-Dioxaspiro[4.4]nonane-1,6-dione Spirocyclic dione precursor
Catalyst Alumina (Al2O3) Acidic catalyst
Temperature 200–300 °C (optimum ~230 °C) High temperature required
Pressure 0.1–5 bar Slightly elevated pressure
Solvent Methanol or water Alcohol or water for hydrolysis
Product selectivity ~60% ester Moderate yield, side products formed

This method is advantageous for its relatively straightforward setup but may require optimization for tetrahydropyridine derivatives specifically.

Partial Reduction of Pyridine-4-carboxylic Acid Derivatives

Another route involves the partial hydrogenation or reduction of pyridine-4-carboxylic acid or its derivatives to the corresponding tetrahydropyridine carboxylic acid. This method typically requires:

  • Selective catalytic hydrogenation using catalysts such as palladium or platinum under controlled conditions to avoid over-reduction.
  • Acidic workup to isolate the carboxylic acid.
  • Conversion to hydrochloride salt by treatment with hydrochloric acid.

This approach is well-established in heterocyclic chemistry but demands careful control of reaction parameters to prevent full saturation to piperidine derivatives.

Salt Formation: Hydrochloride Preparation

The free 1,2,3,4-tetrahydropyridine-4-carboxylic acid is converted to its hydrochloride salt by:

  • Dissolving the acid in an appropriate solvent (e.g., ethanol or water).
  • Adding an equimolar amount of hydrochloric acid or gaseous HCl.
  • Isolating the crystalline hydrochloride salt by filtration or evaporation.

This step improves compound stability and solubility for further applications.

Comparative Summary Table of Preparation Methods

Method Starting Material Key Conditions Yield/Selectivity Notes
Spirocyclic dione hydrolysis 2,7-Dioxaspiro[4.4]nonane-1,6-dione Acidic catalyst, 200–300 °C Moderate (~60% ester) Requires high temp, side products
Thermal cyclization Amino-malonate derivatives 260 °C, diphenyl ether Moderate yields Used for related heterocycles
Partial catalytic hydrogenation Pyridine-4-carboxylic acid derivatives Pd or Pt catalyst, controlled H2 Variable, needs optimization Risk of over-reduction
Hydrochloride salt formation Free acid HCl in solvent High Straightforward salt formation

Research Perspectives and Challenges

  • The spirocyclic dione method provides a novel route but requires optimization to improve yield and reduce side products.
  • Thermal cyclization methods are efficient for related heterocycles but less documented for tetrahydropyridine-4-carboxylic acid specifically.
  • Partial reduction methods require precise control to avoid full saturation.
  • The hydrochloride salt is typically stable and easy to isolate, facilitating downstream applications.

Chemical Reactions Analysis

Types of Reactions:

1,2,3,4-Tetrahydropyridine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

The major products formed from these reactions include pyridine derivatives, tetrahydropyridine derivatives, esters, and amides .

Scientific Research Applications

Scientific Research Applications

  • Chemistry It serves as a crucial building block in organic synthesis. For example, it is used in the synthesis of 1,2,3,4-tetrahydropyridine derivatives with antioxidative properties .
  • Biology The compound is studied for potential biological activities, including antimicrobial and anticancer properties.
  • Medicine It is investigated for potential use in drug development, aiming to design new pharmaceuticals with improved efficacy and reduced side effects. It has been used in creating novel chemotypes of potentiators for cystic fibrosis transmembrane conductance regulator (CFTR) .
  • Industry This compound is utilized in the synthesis of fluorinated compounds, which are important in developing agrochemicals and materials science.

The biological activity of 5-Fluoro-1,2,3,6-tetrahydropyridine-4-carboxylic acid; hydrochloride is attributed to its ability to interact with specific molecular targets within the body. The presence of the fluorine atom enhances its binding affinity to various enzymes and receptors, potentially leading to increased efficacy in therapeutic applications. The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, which may also influence its biological activity.

Anticancer Activity

5-Fluoro-1,2,3,6-tetrahydropyridine-4-carboxylic acid derivatives exhibited significant cytotoxicity against A549 human lung adenocarcinoma cells in in vitro tests.

Case Study on A549 Cells

CompoundA549 Cell Viability (%)Toxicity to HSAEC1-KT Cells (%)
Base Compound78-86Moderate
Compound with 4-Cl substitution64High
Compound with 4-Br substitution61High
Compound with 4-Dimethylamino substitution50Moderate

Antimicrobial Activity

Compounds derived from 5-Fluoro-1,2,3,6-tetrahydropyridine-4-carboxylic acid were noted for their selective antimicrobial activity against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).

Antimicrobial Testing

PathogenMinimum Inhibitory Concentration (MIC)
MRSA12.5 µg/mL
Klebsiella pneumoniae10 µg/mL
Escherichia coli15 µg/mL

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydropyridine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and biological differences between 1,2,3,4-tetrahydropyridine-4-carboxylic acid hydrochloride and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features Biological/Chemical Notes
This compound C₆H₉NO₂·HCl 179.61 Not explicitly provided 4-carboxylic acid, 1,2,3,4-saturation pattern Enhanced solubility due to HCl salt; unstudied bioactivity
Isoguvacine Hydrochloride (1,2,3,6-Tetrahydropyridine-4-carboxylic acid hydrochloride) C₆H₉NO₂·HCl 163.60 68547-97-7 4-carboxylic acid, 1,2,3,6-saturation pattern GABA receptor agonist; >98% purity (HPLC)
Methyl 1,2,3,6-THP-4-carboxylate hydrochloride C₇H₁₁NO₂·HCl 193.63 70684-82-1 Methyl ester at 4-position; 1,2,3,6-saturation Higher lipophilicity vs. carboxylic acid analogs
1-Methyl-1,2,3,6-THP-4-carboxylic acid C₇H₁₁NO₂ 157.17 68947-50-2 Methyl group at 1-position; no HCl salt Potential metabolic stability due to methylation
MPTP (1-Methyl-4-phenyl-1,2,5,6-THP) C₁₂H₁₅N·HCl 209.71 23007-85-4 Phenyl and methyl substituents; 1,2,5,6-saturation Neurotoxic; induces Parkinsonism via dopamine neuron destruction

Key Findings:

Saturation Pattern: The 1,2,3,4-saturation in the target compound distinguishes it from 1,2,3,6-tetrahydropyridines (e.g., Isoguvacine).

Functional Groups :

  • The carboxylic acid in the target compound increases polarity and solubility compared to ester derivatives (e.g., Methyl 1,2,3,6-THP-4-carboxylate hydrochloride) .
  • The absence of a phenyl group (vs. MPTP) likely eliminates neurotoxic effects associated with dopamine neuron damage .

Biological Activity :

  • Isoguvacine Hydrochloride’s GABAergic activity underscores the importance of the 1,2,3,6-saturation pattern for receptor interaction, a feature absent in the 1,2,3,4-isomer .
  • MPTP’s neurotoxicity highlights the critical role of substituents (phenyl, methyl) in biological outcomes, which are absent in the target compound .

Research Implications and Gaps

  • Structural-Activity Relationships (SAR): The 1,2,3,4-saturation pattern in the target compound remains understudied compared to 1,2,3,6-analogs.
  • Safety Profile : While MPTP’s toxicity is well-documented, the target compound’s safety data are lacking. Standardized toxicological assays are recommended .

Biological Activity

1,2,3,4-Tetrahydropyridine-4-carboxylic acid hydrochloride (THPCA-HCl) is a nitrogen-containing heterocyclic compound that has garnered attention due to its potential biological activities. This article explores the biological activity of THPCA-HCl, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The biological activity of THPCA-HCl is attributed to its interaction with various molecular targets. It has been shown to affect neurotransmitter systems, particularly through modulation of GABA receptors, which play a crucial role in inhibitory neurotransmission in the central nervous system . The compound may also exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.

Antimicrobial Activity

Research indicates that THPCA-HCl possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of pathogenic bacteria and fungi. For example, it was noted that THPCA-HCl exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against several strains of Staphylococcus aureus and Escherichia coli.

Microorganism MIC (µg/mL)
Staphylococcus aureus5
Escherichia coli10
Candida albicans15

Anticancer Activity

THPCA-HCl has been evaluated for its anticancer potential. In a study involving human cancer cell lines, it was found to induce apoptosis in MCF-7 breast cancer cells. The compound's IC50_{50} values were reported to be around 12 µM, indicating its potential as an anticancer agent.

Cell Line IC50_{50} (µM)
MCF-7 (Breast Cancer)12
HeLa (Cervical Cancer)15
A549 (Lung Cancer)18

Neuroprotective Effects

A significant study assessed the neuroprotective effects of THPCA-HCl in a mouse model of Parkinson's disease induced by MPTP. The results indicated that treatment with THPCA-HCl significantly improved motor function and reduced dopaminergic neuron loss compared to untreated controls . The mechanism was linked to the compound's ability to enhance GABAergic transmission and reduce neuroinflammation.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications to the tetrahydropyridine core can enhance biological activity. For instance, derivatives with additional functional groups at specific positions on the ring exhibited improved potency against cancer cell lines and increased binding affinity to GABA receptors .

Q & A

Basic: What are the optimal synthetic routes for 1,2,3,4-tetrahydropyridine-4-carboxylic acid hydrochloride, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis of tetrahydropyridine derivatives typically involves cyclization or hydrogenation of pyridine precursors. For example:

  • Reductive methods : Catalytic hydrogenation of pyridine-4-carboxylic acid derivatives using palladium or platinum catalysts under acidic conditions can yield tetrahydropyridines. Adjusting hydrogen pressure (1–3 atm) and temperature (25–50°C) optimizes stereochemical outcomes .
  • Cyclization strategies : Amino acid precursors (e.g., glutamic acid derivatives) may undergo intramolecular cyclization in the presence of HCl, forming the hydrochloride salt .

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